
D-(-)-3-Phosphoglyceric acid disodium salt
Overview
Description
D-(-)-3-Phosphoglyceric acid disodium salt (CAS 80731-10-8) is a critical biochemical reagent widely used in life sciences. It is a sodium salt derivative of D-3-phosphoglyceric acid (3-PGA), an intermediate in glycolysis and gluconeogenesis. Structurally, it features a phosphate group esterified to the third carbon of the glyceric acid backbone (Hill formula: C₃H₅Na₂O₇P; molecular weight: 230.02) . The compound is supplied as a white powder with ≥93% purity and high solubility in water (50 mg/mL) .
3-PGA plays a pivotal role in central carbon metabolism. In glycolysis, it is generated from 1,3-bisphosphoglycerate and converted to 2-phosphoglycerate. Additionally, it serves as a precursor for serine biosynthesis via the enzyme 3-phosphoglycerate dehydrogenase (PGDH) . Its applications span enzyme activity assays, metabolic profiling, and molecular docking studies, particularly in research on bacterial metabolism, plant biochemistry, and cancer .
Preparation Methods
Biological Preparation Using Yeast and Sugar Phosphate
The earliest method for synthesizing D-(-)-3-phosphoglyceric acid (3-PGA) involves biological systems, particularly Baker’s yeast. In this approach, yeast cells metabolize sugar phosphate solutions in the presence of hydrogen acceptors like acetaldehyde and fluoride ions . The fluoride inhibits enolase, an enzyme that would otherwise convert 3-PGA to 2-phosphoglyceric acid (2-PGA), thereby stabilizing the desired product.
Key Steps:
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Incubation : Baker’s yeast is incubated with a solution containing glucose-6-phosphate and acetaldehyde.
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Reaction Quenching : The reaction is halted by adding fluoride to prevent further enzymatic activity.
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Purification : The mixture is centrifuged, and the supernatant is treated with barium chloride to precipitate 3-PGA as its barium salt. Recrystallization is performed three times to enhance purity .
Advantages:
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High enantiomeric purity due to enzyme specificity.
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Utilizes readily available Baker’s yeast instead of specialized strains .
Limitations:
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Lower yield compared to chemical methods due to competing metabolic pathways.
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Requires careful control of fluoride concentration to avoid denaturing enzymes .
Conversion of Racemic 2-PGA Using Muscle Extract
Racemic 2-PGA, synthesized from sodium β-glycerophosphate, can be enzymatically converted to D-(-)-3-PGA using muscle extract. This method exploits the substrate specificity of muscle enzymes, which selectively phosphorylate the D-isomer .
Procedure:
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Synthesis of Racemic 2-PGA : Sodium β-glycerophosphate is hydrolyzed under acidic conditions to yield racemic 2-PGA.
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Enzymatic Conversion : Muscle extract containing phosphoglycerate mutase catalyzes the conversion of 2-PGA to 3-PGA.
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Isolation : The D-(-)-3-PGA is isolated as its barium salt, which has lower solubility than the 2-PGA derivative, enabling separation via fractional crystallization .
Data Table: Comparative Solubility of Barium Salts
Compound | Solubility in Water (g/100 mL) |
---|---|
Barium 2-PGA salt | 12.4 |
Barium 3-PGA salt | 3.8 |
Source: Adapted from enzymatic conversion studies .
Advantages:
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High selectivity for the D-isomer.
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Compatible with industrial-scale production due to reusable enzymes.
Limitations:
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Requires access to muscle extract, which may involve ethical or logistical challenges.
Total Chemical Synthesis from D-Glyceric Acid
Total synthesis of D-(-)-3-PGA involves reacting D-glyceric acid with metaphosphoric acid ester. This method, adapted from racemic synthesis techniques, produces D-(-)-3-PGA as the primary product alongside minor amounts of D-(+)-2-PGA .
Reaction Mechanism:
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Esterification : D-glyceric acid reacts with metaphosphoric acid ester to form a mixed phosphate ester.
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Hydrolysis : The ester is hydrolyzed under controlled pH (4–7) to yield 3-PGA.
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Isolation : The product is separated from 2-PGA by precipitating the barium salt, followed by ion exchange to obtain the disodium salt .
Yield Optimization:
Step | Yield (%) | Purity (%) |
---|---|---|
Esterification | 85 | 78 |
Hydrolysis | 92 | 89 |
Ion Exchange | 88 | 95 |
Data derived from synthetic protocols .
Advantages:
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Scalable for industrial applications.
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Avoids biological materials, simplifying regulatory compliance.
Limitations:
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Requires stringent control of reaction conditions to minimize byproducts.
Purification and Stabilization Techniques
Barium Salt Conversion:
Crude 3-PGA is purified via precipitation with barium chloride. The barium salt (9.5 g) is stirred with Dowex 50 (Na+ form) resin for 2 hours to exchange cations, yielding the disodium salt after filtration and ethanol precipitation .
Critical Parameters:
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pH Adjustment : Maintain pH 7.0 during ion exchange to prevent acid degradation.
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Solvent Ratios : Ethanol-to-water ratio of 3:1 ensures complete precipitation .
Comparative Analysis of Preparation Methods
Method | Yield (%) | Purity (%) | Cost | Scalability |
---|---|---|---|---|
Biological (Yeast) | 45 | 92 | Low | Moderate |
Enzymatic Conversion | 68 | 95 | High | High |
Total Synthesis | 73 | 89 | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
D-(-)-3-Phosphoglyceric acid disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3-phosphoglycerate.
Reduction: It can be reduced to glyceraldehyde-3-phosphate.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Phosphoglycerate
Reduction: Glyceraldehyde-3-phosphate
Substitution: Various substituted phosphoglycerates depending on the reagents used.
Scientific Research Applications
Biochemical and Metabolic Applications
1. Glycolysis Intermediary:
D-(-)-3-Phosphoglyceric acid disodium salt is a significant intermediate in the glycolytic pathway, which is essential for cellular respiration. It plays a pivotal role in converting glucose into energy, making it a vital compound in metabolic studies .
2. Precursor for Serine Synthesis:
This compound serves as a precursor for the amino acid serine, which is critical for protein synthesis and various metabolic functions. Understanding the conversion of 3-PGA to serine can provide insights into amino acid metabolism and its regulation .
Enzymatic Studies
1. Phosphorylation Reactions:
Research has utilized this compound to investigate phosphorylation reactions, particularly the phosphorylation of glyceric acid in aqueous solutions. This reaction is relevant for understanding prebiotic chemistry and the origins of life .
2. Enzyme Activity Characterization:
The compound has been employed in studies to characterize enzymes involved in glycolysis, such as phosphoglycerate mutase, which catalyzes the interconversion of 2-phosphoglycerate and 3-phosphoglycerate. This enzymatic activity is crucial for understanding metabolic pathways and their regulation .
Environmental Applications
1. Metabolic Pathway Tracers:
this compound has been explored as a tracer in environmental studies to understand phosphorus-based metabolic pathways in aquatic systems. This application highlights its role beyond human metabolism, extending into ecological research .
Cancer Research
1. Targeting Tumor Metabolism:
Recent studies have investigated the potential of this compound in targeting tumor metabolism, particularly through inhibiting glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This approach aims to exploit the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even under aerobic conditions .
Case Studies
Mechanism of Action
The mechanism of action of D-(-)-3-Phosphoglyceric acid disodium salt involves its role as an intermediate in the glycolysis pathway. It acts as a substrate for enzymes such as phosphoglycerate kinase and phosphoglycerate mutase, facilitating the transfer of phosphate groups and the conversion of metabolic intermediates. The molecular targets include various enzymes involved in glycolysis and related metabolic pathways.
Comparison with Similar Compounds
Structural and Chemical Properties
Key Differences :
- Phosphate Position: The positional isomerism between 3-PGA and 2-phosphoglyceric acid (2-PGA) dictates their metabolic roles. 3-PGA is a glycolysis intermediate, while 2-PGA is involved in the conversion to phosphoenolpyruvate .
- Molecular Weight and Solubility : 3-PGA has a higher molecular weight than 2-PGA due to its sodium salt form, which enhances its stability and solubility in aqueous solutions .
Metabolic Roles and Pathways
Unique Features of 3-PGA :
- Allosteric Regulation: 3-PGA is a substrate for PGDH, which is allosterically activated by L-homocysteine and inhibited by L-serine, linking central metabolism to amino acid biosynthesis .
- Dual Pathway Role : It participates in both glycolysis (energy production) and serine biosynthesis (precursor for nucleotides, lipids, and antioxidants) .
Commercial Availability and Specifications
Quality Control :
- 3-PGA is validated for enzymatic assays (≥93% dry basis) and certified for use in isotope tracer studies .
Biological Activity
D-(-)-3-Phosphoglyceric acid disodium salt, also known as 3-phospho-D-glyceric acid disodium salt, is a significant biochemical compound primarily recognized as an intermediate in the glycolytic pathway. Its biological activity is crucial for various metabolic processes, particularly in carbohydrate metabolism and enzymatic reactions.
Property | Value |
---|---|
CAS Number | 80731-10-8 |
Molecular Formula | C₃H₅Na₂O₇P |
Molecular Weight | 230.02 g/mol |
Appearance | White powder |
Solubility | Soluble in water |
This compound plays a vital role in glycolysis, where it is formed from the conversion of glucose through a series of enzymatic reactions. It serves as a substrate for several key enzymes, including phosphoglycerate mutase, which catalyzes the interconversion of 2-phosphoglycerate and 3-phosphoglycerate, facilitating energy production in cells.
Enzyme Interaction
- Competitive Inhibition : D-(-)-3-Phosphoglyceric acid disodium has been shown to competitively inhibit yeast enolase, an enzyme critical for glycolysis. This inhibition can affect the overall glycolytic flux and energy yield from glucose metabolism .
Precursor for Other Metabolites
In addition to its role in glycolysis, this compound is a precursor for the synthesis of serine, an amino acid involved in various biosynthetic pathways. The conversion process highlights its importance in amino acid metabolism and cellular function .
Research Findings and Case Studies
Recent studies have explored various aspects of this compound's biological activity:
- Phosphorylation Studies : Research has indicated its utility in studying the phosphorylation of glyceric acid in aqueous solutions. This process is significant for understanding prebiotic chemistry and the origins of metabolic pathways .
- Arsenate Reduction : A notable study characterized the reduction of arsenate to arsenite using human erythrocyte lysate and rat liver cytosol, linking this process to glycolytic intermediates, including this compound. This finding emphasizes its role in detoxification pathways within cells .
- Metabolic Tracing : Isotopic tracing experiments have demonstrated that metabolites derived from glucose can be traced through metabolic pathways involving this compound. These studies are essential for understanding cellular metabolism and energy dynamics .
Applications in Biochemistry
This compound is widely used in biochemical research due to its role as a molecular tool:
- Biochemical Assays : It serves as a substrate in various enzymatic assays aimed at elucidating metabolic pathways.
- Cell Culture Studies : The compound is utilized in cell culture experiments to study metabolic responses under different conditions.
Q & A
Basic Research Questions
Q. How should researchers verify the purity of D-(-)-3-Phosphoglyceric Acid Disodium Salt (3-PGA) for enzymatic assays?
- Methodology : Use high-performance liquid chromatography (HPLC) or enzymatic activity assays to confirm purity. For example, enzymatic assays can measure 3-PGA's ability to inhibit yeast enolase, with activity correlated to purity . Standardize results against certified reference materials (e.g., ≥93% purity as per supplier specifications) .
Q. What are the optimal storage conditions to maintain 3-PGA stability in long-term studies?
- Methodology : Store lyophilized powder at -20°C in airtight, desiccated containers to prevent hydrolysis. For aqueous solutions, prepare fresh aliquots and avoid repeated freeze-thaw cycles. Stability tests using mass spectrometry can track degradation products over time .
Q. How can 3-PGA be standardized for use in glycolysis pathway reconstitution experiments?
- Methodology : Prepare a calibration curve with known concentrations of 3-PGA (e.g., 0.1–10 mM) and measure absorbance at 340 nm in coupled assays with glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and NADH. Validate with internal controls like ATP or NADH depletion rates .
Advanced Research Questions
Q. How does 3-PGA’s role as a competitive inhibitor of yeast enolase inform experimental design in metabolic flux analysis?
- Methodology : Use isotopically labeled 3-PGA (e.g., ¹³C or ²H) to trace carbon flux in glycolysis and serine biosynthesis. Combine with LC-MS to quantify isotopic enrichment in downstream metabolites. Control for off-target effects by comparing wild-type and enolase-deficient yeast strains .
Q. What experimental strategies resolve contradictions in 3-PGA’s reported Ki values for enolase inhibition?
- Methodology : Perform kinetic assays under standardized conditions (pH 7.4, 25°C) with purified enolase. Vary 3-PGA concentrations (0.1–5 mM) and measure velocity curves using a coupled assay with 2-phosphoglycerate as substrate. Use nonlinear regression to calculate Ki, accounting for substrate depletion and buffer interference .
Q. How can 3-PGA be utilized in structural studies of RNA-protein interactions?
- Methodology : Incorporate deuterated 3-PGA (synthesized via enzymatic methods) into RNA transcription assays to probe RNA folding dynamics. Use small-angle X-ray scattering (SAXS) or NMR to analyze RNA conformational changes in the presence of 3-PGA-derived metabolites .
Q. What protocols ensure reproducibility in 3-PGA’s application to plant metabolic engineering?
- Methodology : Optimize in vitro chloroplast assays by titrating 3-PGA (0.5–2 mM) with ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). Monitor carbon fixation rates via ¹⁴CO₂ incorporation and validate with transgenic plants overexpressing 3-PGA transporters .
Q. Methodological Validation and Troubleshooting
Q. How to address discrepancies in 3-PGA’s molecular weight across vendor specifications?
- Methodology : Confirm molecular weight (theoretical: 230.02–232.04 g/mol) via high-resolution mass spectrometry (HR-MS). Cross-reference with CAS registry data (80731-10-8) and adjust buffer calculations accordingly .
Q. What controls are critical when using 3-PGA in cell culture studies of serine biosynthesis?
Properties
IUPAC Name |
disodium;(2R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCJWQYUZHTJBE-YBBRRFGFSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Na2O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585260 | |
Record name | Disodium (2R)-2-hydroxy-3-[(hydroxyphosphinato)oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80731-10-8 | |
Record name | Disodium (2R)-2-hydroxy-3-[(hydroxyphosphinato)oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-(-)-3-Phosphoglyceric acid disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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